1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Overview
Description
“1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid” is a chemical compound with the empirical formula C8H6N2O2 . It is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string OC(=O)c1nccc2[nH]ccc12
. The compound has a molecular weight of 162.15 .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its CAS Number is 1040682-84-5 .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Pyrrolopyridine Analogs : A study by Toja et al. (1986) describes the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, highlighting a novel method for creating these compounds, which included the development of antibacterial agents (Toja et al., 1986).
X-ray Structure Determination : Chiaroni et al. (1994) synthesized 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester, providing insight into the molecular structure of the compound via X-ray analysis. This research aids in understanding the molecular geometry and potential applications in various fields, such as materials science and pharmaceuticals (Chiaroni et al., 1994).
Chemical Properties and Reactions
Functionalization Reactions Study : Yıldırım et al. (2005) explored the functionalization reactions of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine. This study contributes to the understanding of chemical reactions and potential modifications of 1H-pyrrolo[2,3-c]pyridine derivatives, which can be crucial in the development of new pharmaceuticals or materials (Yıldırım et al., 2005).
Investigation of Synthon V in Heterocyclic Acids : Vishweshwar et al. (2002) analyzed the crystal structures of pyrazinecarboxylic acids to examine the occurrence of carboxylic acid-pyridine supramolecular synthon V. This research is significant in crystal engineering, providing insights into molecular interactions and the design of new materials or drugs (Vishweshwar et al., 2002).
Applications in Material Science
- Metal-Organic Frameworks : Ghosh and Bharadwaj (2005) discussed the formation of a metal-organic framework involving pyridine-2,6-dicarboxylic acid. This research is pivotal in the field of material science, particularly in the development of novel materials with potential applications in catalysis, gas storage, or separation processes (Ghosh & Bharadwaj, 2005).
Mechanism of Action
Target of Action
The primary target of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is bovine serum albumin (BSA), a protein that plays a crucial role in drug binding and transport .
Mode of Action
The compound interacts with BSA, leading to the formation of a protein-ligand complex . This interaction is primarily due to electrostatic interactions, as indicated by the thermodynamic parameters calculated from isothermal titration calorimetry (ITC) measurements .
Result of Action
The interaction of this compound with BSA results in the quenching of BSA’s fluorescence emission at 340 nm and the appearance of a red-shifted emission band . This suggests a change in the molecular structure of BSA upon binding with the compound. Additionally, the compound has shown significant antibacterial activity against E. coli and S. aureus .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with BSA was studied in a phosphate buffer solution with a pH of 7 . Changes in pH, temperature, or other environmental factors could potentially affect the compound’s interaction with its target and its overall efficacy.
Safety and Hazards
Future Directions
The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives makes them attractive for the development of new compounds . Future research could focus on exploring the biological activity of “1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid” and its derivatives, particularly their potential interactions with FGFRs .
Biochemical Analysis
Biochemical Properties
1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound binds to the active site of FGFRs, preventing the phosphorylation of downstream signaling molecules. This interaction disrupts the FGFR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by targeting FGFRs . The compound also affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth . Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of FGFRs, leading to the inhibition of their kinase activity . This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, which is necessary for the activation of downstream signaling pathways . As a result, the compound disrupts the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The exact temporal dynamics of these effects may vary depending on the experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to effectively inhibit FGFR signaling and reduce tumor growth without causing significant toxicity . At higher doses, the compound may cause adverse effects, such as weight loss, organ toxicity, and immunosuppression . These findings suggest that careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with FGFRs and other enzymes . The compound may affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, this compound may influence metabolite levels by modulating the expression of genes encoding metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes . Once inside the cell, this compound may bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues may also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, where it interacts with FGFRs and other signaling molecules . Additionally, the compound may be transported to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-3-9-4-7-5(6)1-2-10-7/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQBYDSAXRUHKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696649 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-63-1 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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